6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid
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Overview
Description
6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxy-2-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to form the imidazo[2,1-b]thiazole ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the imidazole or thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its broad pharmacological spectrum, including anticancer and antimicrobial activities.
Indole Derivatives: These compounds also exhibit a wide range of biological activities, such as antiviral and anti-inflammatory properties.
Uniqueness
6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H14N2O3S |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
6-(4-methoxy-2-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C15H14N2O3S/c1-8-6-10(20-3)4-5-11(8)12-7-17-9(2)13(14(18)19)21-15(17)16-12/h4-7H,1-3H3,(H,18,19) |
InChI Key |
SVLRCLARRZEQKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CN3C(=C(SC3=N2)C(=O)O)C |
Origin of Product |
United States |
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